N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Overview
Description
N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a quinazolinone core fused with a dioxolo ring and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the butanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and dioxolo-fused heterocycles. Examples include:
- N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methylbenzamide
- N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}ethylbenzamide
Uniqueness
The uniqueness of N-(2-ethylhexyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide lies in its specific structural features, such as the combination of the quinazolinone core with the dioxolo ring and the butanamide side chain. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H29N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H29N3O4S/c1-3-5-7-14(4-2)12-22-19(25)8-6-9-24-20(26)15-10-17-18(28-13-27-17)11-16(15)23-21(24)29/h10-11,14H,3-9,12-13H2,1-2H3,(H,22,25)(H,23,29) |
InChI Key |
NRVOCLFUKAJIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Origin of Product |
United States |
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